molecular formula C27H45NO3 B1679209 Peimine CAS No. 23496-41-5

Peimine

Cat. No. B1679209
CAS RN: 23496-41-5
M. Wt: 431.7 g/mol
InChI Key: IUKLSMSEHKDIIP-SCTZYUJLSA-N
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Description

Peimine is a natural product found in Fritillaria ebeiensis, Fritillaria monantha, and other organisms . It is an isosteroidal alkaloid with multiple biological activities, such as anticancer and anti-inflammatory activities .


Molecular Structure Analysis

Peimine has a molecular formula of C27H45NO3 and a molecular weight of 431.7 g/mol . The IUPAC name of Peimine is (1R,2S,6S,9S,10S,11S,14S,15S,17S,18S,20S,23R,24S)-6,10,23-trimethyl-4-azahexacyclo .


Physical And Chemical Properties Analysis

Peimine has a molecular formula of C27H45NO3 and a molecular weight of 431.7 g/mol . More detailed physical and chemical properties of Peimine are not clearly mentioned in the retrieved papers.

Scientific Research Applications

Molecular Mechanisms in Cough Treatment

Peimine, a major bioactive compound in Fritillariae Thunbergii Bulbus, used traditionally in Chinese medicine for cough relief, has its molecular targets and mechanisms investigated through computational target fishing, protein-protein interaction, gene ontology, and pathway enrichment analyses. Key findings indicate that peimine targets multiple proteins and pathways, mainly involving MAPK1, AKT1, and PKCB, and plays a systemic role in immunological and neurological functions for cough treatment (Zhang, Cui, & Chen, 2020).

Anti-Cancer Properties

Research reveals that Fritillariae Thunbergii Bulbus (FTB), containing peimine, exhibits anticancer activities, particularly against breast cancer. System pharmacological analysis identified significant interactions between FTB's components and cancer-related genes and pathways, underscoring peimine's potential in breast cancer suppression (김병준 et al., 2020).

Anti-Allergic Effects

Peimine has shown promise in treating allergic reactions, specifically through its effects on human mast cells. It inhibits the production of pro-inflammatory cytokines, modulates mitogen-activated protein kinases, and affects nuclear factor-kappaB in allergic reactions, suggesting its utility in managing mast cell-derived inflammatory conditions (Park et al., 2017).

Pulmonary Fibrosis Treatment

Peimine's potential in treating pulmonary fibrosis has been explored, where it inhibits M2-type macrophage polarization, a significant factor in pulmonary fibrosis. The study suggests that peimine exerts its therapeutic effect by regulating specific signaling pathways like STAT6, p38 MAPK, and Akt (Cai et al., 2022).

Intestinal Absorption Mechanisms

Understanding the transport mechanisms of peimine in the intestinal tract is critical for its therapeutic use. A study on Caco-2 cell monolayers demonstrated that peimine's intestinal absorption involves active transport and is a substrate of P-glycoprotein, influencing its bioavailability and efficacy (Chen et al., 2016).

Interaction with Cytochrome P450 Enzymes

Peimine's effects on cytochrome P450 enzymes, critical in drug metabolism, were examined. The findings indicatethat peimine inhibits activities of certain CYP enzymes (CYP3A4, 2E1, and 2D6), suggesting potential interactions with drugs metabolized by these enzymes. This highlights the importance of understanding peimine's impact on drug-drug interactions (Li, Liu, Wang, & Ju, 2020).

Anti-Inflammatory and Pain Suppression Properties

Peimine's anti-inflammatory and pain suppression capabilities at the cellular level have been investigated. The compound demonstrates the ability to block specific ion channels (Nav1.7 and Kv1.3) in HEK 293 cell lines, elucidating potential mechanisms for its use in pain relief and anti-inflammatory treatments (Xu et al., 2016).

Anti-Asthma Mechanism and Metabolite Profiling

Peimine's potential as an anti-asthma drug was evaluated through metabolite profiling, network pharmacology, and molecular docking. The study identified several metabolites of peimine and elucidated its multi-pathway metabolism, with gene targets and pathways linked to asthma, indicating its therapeutic promise in asthma treatment (Tian et al., 2022).

Modulation of Muscle-Type Nicotinic Receptors

A study on the interaction of peimine with nicotinic acetylcholine receptors (nAChRs) revealed that it affects muscle-type nAChRs, modulating membrane currents. This suggests that peimine's anti-inflammatory actions may be linked to its affinity for nAChRs (Alberola-Die et al., 2021).

Inhibition of hERG Potassium Channels

Peimine's inhibitory effects on hERG ion channels, crucial for cardiac safety, were analyzed. The study found that peimine blocks hERG channels in a concentration-dependent manner, affecting channel inactivation. This research is vital for understanding the cardiac safety of Fritillaria and its derivatives (Kan et al., 2017).

Safety And Hazards

Peimine is toxic and contains a pharmaceutically active ingredient. It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients. It is a moderate to severe irritant to the skin and eyes .

properties

IUPAC Name

(1R,2S,6S,9S,10S,11S,14S,15S,17S,18S,20S,23R,24S)-6,10,23-trimethyl-4-azahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosane-10,17,20-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H45NO3/c1-15-4-7-25-27(3,31)21-6-5-17-18(20(21)14-28(25)13-15)11-22-19(17)12-24(30)23-10-16(29)8-9-26(22,23)2/h15-25,29-31H,4-14H2,1-3H3/t15-,16-,17+,18+,19-,20-,21-,22-,23+,24-,25-,26+,27-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUKLSMSEHKDIIP-BZMYINFQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2C(C3CCC4C(C3CN2C1)CC5C4CC(C6C5(CCC(C6)O)C)O)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CC[C@H]2[C@@]([C@H]3CC[C@@H]4[C@H]([C@@H]3CN2C1)C[C@H]5[C@H]4C[C@@H]([C@@H]6[C@@]5(CC[C@@H](C6)O)C)O)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H45NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70910283
Record name Cevane-3,6,20-triol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70910283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

431.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Peimine

CAS RN

23496-41-5, 107299-20-7, 135636-54-3
Record name Peimine
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URL https://commonchemistry.cas.org/detail?cas_rn=23496-41-5
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Record name Verticine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Wanpeinine A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107299207
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Zhebeinine
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135636543
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cevane-3,6,20-triol
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Record name 23496-41-5
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
919
Citations
P Yi, Y Wu, H Dong, Y Guo, Q Wei… - …, 2013 - Taylor & Francis
… mechanism of peimine remains unclear. We, therefore, assessed the effects of peimine on … We found that peimine (0–25 mg/L) significantly inhibited tumor necrosis factor (TNF)-α, …
Number of citations: 27 www.tandfonline.com
K Chen, ZT Lv, CH Zhou, S Liang… - International …, 2019 - spandidos-publications.com
… therapeutic role of Peimine in OA, mouse articular chondrocytes were treated with IL‑1β and different doses of Peimine in vitro. The data revealed that Peimine not only suppressed IL‑1β…
Number of citations: 12 www.spandidos-publications.com
J Zhou, Y Mao, X Shi, Y Zhang, X Yu, X Liu… - International …, 2022 - Elsevier
Background and purpose Peimine (PM), a main isosterol alkaloid component isolated from the bulbs of traditional Chinese herb Fritillaria cirrhosa D. Don, has been demonstrated to …
Number of citations: 4 www.sciencedirect.com
M Li, X Liu, Y Wang, X Ju - Xenobiotica, 2020 - Taylor & Francis
… Additionally, peimine inhibited the activity of CYP3A4 in a time-… Peimine inhibited the activity of CYP3A4, 2E1, and 2D6, which indicated the potential interaction between peimine and …
Number of citations: 5 www.tandfonline.com
JH Park, B Lee, HK Kim, EY Kim, JH Kim… - Pharmacognosy …, 2017 - ncbi.nlm.nih.gov
… [15] In this study, we evaluated the effect of peimine on allergic responses in HMC-1, including the identification of the mechanism of action of peimine in cytokines, MAPKs, and NF-κB …
Number of citations: 21 www.ncbi.nlm.nih.gov
WJ Wang, Y Chen, WC Su, YY Liu… - Journal of Food …, 2022 - Wiley Online Library
… derived compound of peimine, a major … , peimine blocks viral entry through interruption of spike and ACE2 interaction. Moreover, molecular docking analysis demonstrates that peimine …
Number of citations: 6 onlinelibrary.wiley.com
Z Cai, Y Tian, J Li, P Zhao, J Li, X Mei… - Bioscience …, 2022 - portlandpress.com
… ) regulated by peimine. Our results revealed that peimine treatment significantly ameliorated … PF-affected rats with peimine on day 29 and investigated whether peimine has a beneficial …
Number of citations: 6 portlandpress.com
TT Chu, TQ Chou - Journal of the American Chemical Society, 1947 - ACS Publications
… Peiminine differs from peimine by 2 atoms of hydrogen and is better … of peimine is dissolved in 5 cc. … ofcrystallization comes out as unchanged peimine hydrochloride, but the mother …
Number of citations: 4 pubs.acs.org
H Tan, G Zhang, X Yang, T Jing… - Journal of Cellular …, 2020 - Wiley Online Library
… bioactive components, such as peimine, peiminine, and sipeimine. Peimine and peiminine have … Besides, peimine inhibited the cell viability and induced apoptosis of multidrug resistant …
Number of citations: 25 onlinelibrary.wiley.com
C Liu, D Zhen, H Du, G Gong, Y Wu, Q Ma… - Journal of …, 2022 - Elsevier
… effect of peimine, peiminine, and forsythoside A was observed when administered in combination to LPS-induced acute lung injury. The combined administration of peimine, … of peimine, …
Number of citations: 15 www.sciencedirect.com

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